Cas no 4489-22-9 (1-(4-Bromophenyl)propan-1-ol)
1-(4-Bromophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromophenyl)propan-1-ol
- 1-(4-bromophenyl)-1-propanol(SALTDATA: FREE)
- 4-bromo-alpha-ethylbenzyl alcohol
- EINECS 224-781-4
- MFCD00021911
- STK204916
- AKOS000125192
- AKOS022066143
- 1-(4-bromophenyl)-1-propanol
- 1-(p-Bromophenyl)-1-propanol
- CS-0315929
- BS-38096
- QLMFTKHAIDWIDC-UHFFFAOYSA-N
- DTXSID10963293
- 4489-22-9
- SCHEMBL6686367
- AB6446
- NS00047047
- DB-087166
- (R)-1-(4-Bromophenyl)propan-1-ol
-
- MDL: MFCD00021911
- Inchi: 1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
- InChI Key: QLMFTKHAIDWIDC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(CC)O
Computed Properties
- Exact Mass: 213.99900
- Monoisotopic Mass: 213.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 2.89250
1-(4-Bromophenyl)propan-1-ol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(4-Bromophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B993475-50mg |
1-(4-Bromophenyl)propan-1-ol |
4489-22-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B993475-100mg |
1-(4-Bromophenyl)propan-1-ol |
4489-22-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B993475-500mg |
1-(4-Bromophenyl)propan-1-ol |
4489-22-9 | 500mg |
$ 365.00 | 2022-06-06 | ||
| abcr | AB219160-250 mg |
1-(4-Bromophenyl)-1-propanol; 95% |
4489-22-9 | 250MG |
€159.10 | 2023-01-27 | ||
| abcr | AB219160-1 g |
1-(4-Bromophenyl)-1-propanol; 95% |
4489-22-9 | 1g |
€167.20 | 2022-03-25 | ||
| eNovation Chemicals LLC | Y1264762-5g |
4-bromo-alpha-ethylbenzyl alcohol |
4489-22-9 | 95% | 5g |
$220 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264762-250mg |
4-bromo-alpha-ethylbenzyl alcohol |
4489-22-9 | 95% | 250mg |
$70 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264762-1g |
4-bromo-alpha-ethylbenzyl alcohol |
4489-22-9 | 95% | 1g |
$105 | 2024-06-06 | |
| abcr | AB219160-250mg |
1-(4-Bromophenyl)-1-propanol, 95%; . |
4489-22-9 | 95% | 250mg |
€108.70 | 2025-04-18 | |
| abcr | AB219160-1g |
1-(4-Bromophenyl)-1-propanol, 95%; . |
4489-22-9 | 95% | 1g |
€180.30 | 2025-04-18 |
1-(4-Bromophenyl)propan-1-ol Suppliers
1-(4-Bromophenyl)propan-1-ol Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-(4-Bromophenyl)propan-1-ol
Comprehensive Overview of 1-(4-Bromophenyl)propan-1-ol (CAS No. 4489-22-9): Properties, Applications, and Industry Insights
1-(4-Bromophenyl)propan-1-ol (CAS No. 4489-22-9) is an organic compound featuring a brominated aromatic ring and a hydroxyl-functionalized propyl chain. This aryl alcohol derivative has garnered significant attention in pharmaceutical and materials science research due to its versatile reactivity. The presence of both bromine and hydroxyl groups enables diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Recent studies highlight the compound’s role in cross-coupling reactions, particularly in Suzuki-Miyaura and Ullmann-type couplings, which are pivotal for constructing complex molecular architectures. Researchers are exploring its potential in OLED materials and liquid crystal formulations, aligning with the growing demand for advanced display technologies. The 4-bromophenyl moiety also facilitates bioconjugation, a technique widely used in proteomics and drug discovery.
From a synthetic perspective, 4489-22-9 is often synthesized via Grignard reactions or reduction of ketone precursors. Its melting point (reported between 50–55°C) and solubility in organic solvents (e.g., ethanol, DCM) make it practical for laboratory-scale applications. Analytical characterization typically involves NMR spectroscopy and HPLC-MS, with the bromine atom providing a distinct mass signature.
Environmental and regulatory considerations are increasingly shaping the use of brominated compounds. While 1-(4-Bromophenyl)propan-1-ol is not classified as hazardous under major chemical inventories, its handling requires standard precautions for aryl bromides. The industry is adopting green chemistry principles to minimize waste during its synthesis, reflecting broader trends toward sustainable manufacturing.
Market analysts note rising demand for high-purity 4489-22-9, driven by its applications in small-molecule APIs and agrochemicals. Suppliers emphasize batch-to-batch consistency and low heavy metal content, critical for compliance with ICH Q3D guidelines. Patent literature reveals its utility in kinase inhibitor scaffolds, addressing therapeutic areas like oncology and inflammation.
For researchers, common queries include "How to purify 1-(4-Bromophenyl)propan-1-ol?" (recrystallization from hexane/ethyl acetate is recommended) and "Alternative routes to synthesize CAS 4489-22-9" (enzymatic reduction shows promise). These topics align with Google Scholar’s trending keywords such as "bromophenol derivatives" and "chiral alcohol synthesis."
In conclusion, 1-(4-Bromophenyl)propan-1-ol exemplifies the intersection of structural modularity and functional adaptability in modern chemistry. Its continued relevance hinges on innovations in catalytic bromination and atom-economical processes, ensuring its place in next-generation chemical design.
4489-22-9 (1-(4-Bromophenyl)propan-1-ol) Related Products
- 213776-05-7(1,2-Ethanediol, 1,2-bis(4-bromophenyl)-, (1R,2R)-)
- 22135-53-1(1-(4-Bromophenyl)butan-1-ol)
- 24133-54-8(1,2-Ethanediol,1,2-bis(4-bromophenyl)-)
- 112777-66-9((R)-1-(4-BROMOPHENYL)-1-PROPANOL)
- 820247-77-6(1,4-Pentanediol, 1-(4-bromophenyl)-)
- 204444-15-5(1,2-Ethanediol, 1,2-bis(3-bromophenyl)-)
- 76287-54-2(Benzenemethanol, 4-bromo-a-butyl-)
- 51699-46-8(1,3-Propanediol, 1-(3-bromophenyl)-)
- 1417818-40-6(1-(4-Bromophenyl)-2-phenylethane-1,2-diol)
- 74157-47-4(1-(3-bromophenyl)propan-1-ol)